tert-Butyl (4-fluoro-2-formylphenyl)carbamate
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Overview
Description
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is an organic compound with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate typically involves the reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various chemical reactions, altering the activity of the target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (4-fluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:
tert-Butyl (3-formylphenyl)carbamate: Similar structure but with the formyl group in a different position.
tert-Butyl (4-fluorophenyl)carbamate: Lacks the formyl group, affecting its reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-formylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNPYAOWNCJNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469935 |
Source
|
Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-31-2 |
Source
|
Record name | Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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